

# A Comparative Analysis of 3,4-Dioxopentanal: Computational Predictions vs. Experimental Observations

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## Compound of Interest

Compound Name: 3,4-Dioxopentanal

Cat. No.: B13531466

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A notable gap exists in the scientific literature concerning the experimental characterization of **3,4-dioxopentanal**, a small organic molecule with potential relevance in various chemical and biological contexts. While computational models provide valuable theoretical data on its properties, a comprehensive understanding necessitates experimental validation. This guide presents the available computational data for **3,4-dioxopentanal** and underscores the critical need for experimental studies to corroborate these predictions.

## Computational Data Summary

Computational data, primarily from publicly accessible databases such as PubChem, offers a foundational glimpse into the physicochemical properties of **3,4-dioxopentanal**. These predicted values are essential for guiding future experimental work.

Property	Predicted Value	Data Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>3</sub>	PubChem
Molecular Weight	114.10 g/mol	PubChem[1]
Exact Mass	114.0317 u	PubChem[1]
XLogP3 (LogP)	-0.8	PubChem[1]
Topological Polar Surface Area	51.2 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## The Unmet Need for Experimental Data

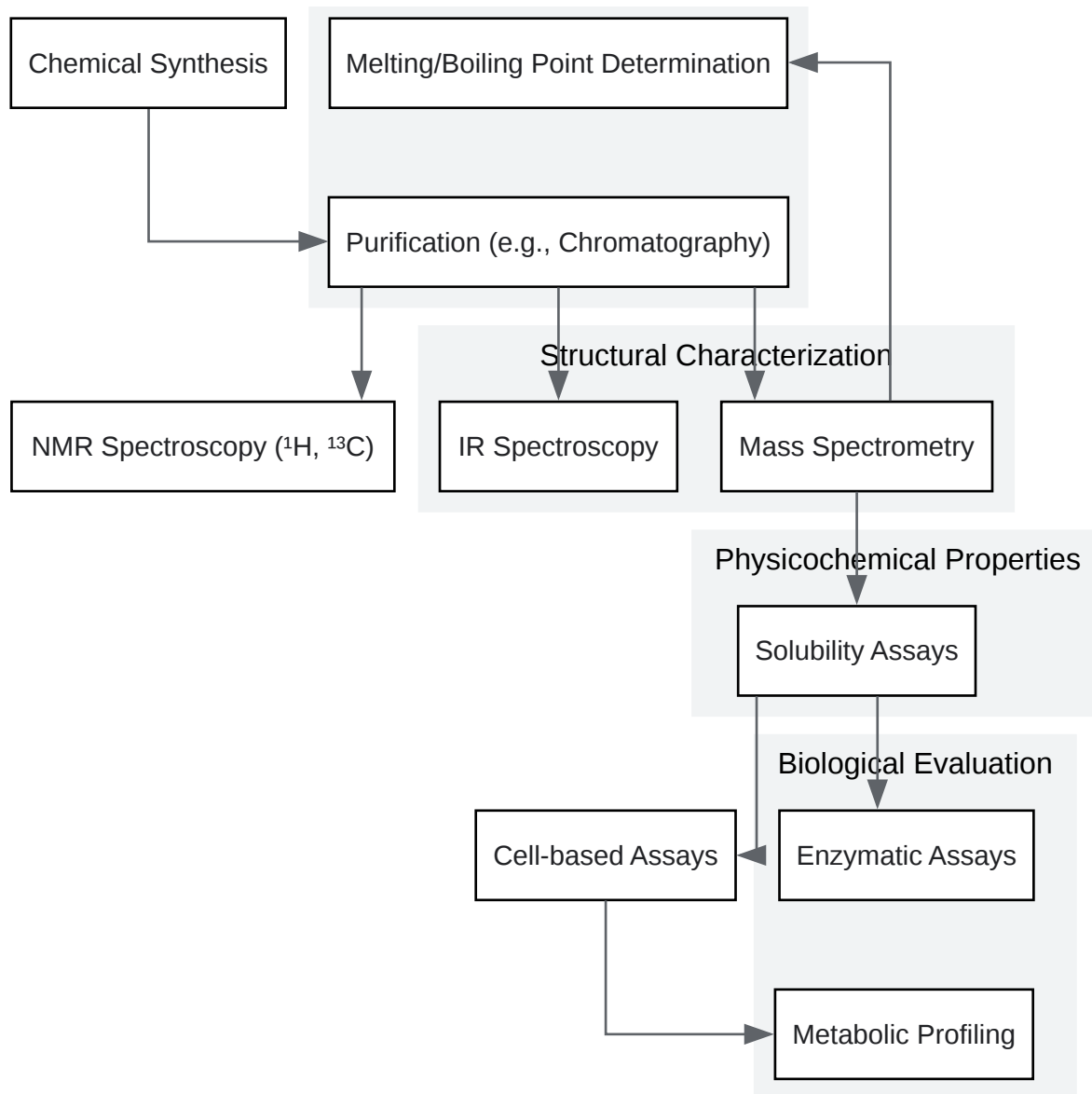
Despite the availability of these computational predictions, a thorough search of the scientific literature reveals a significant absence of experimentally determined data for **3,4-dioxopentanal**. This includes fundamental characterization data such as:

- **Spectroscopic Data:** Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are crucial for confirming the molecular structure and purity of a synthesized compound.
- **Physical Properties:** Experimentally measured melting point, boiling point, and solubility would provide a direct comparison to computational predictions and are vital for practical applications.
- **Biological Activity:** There is no available information on the potential biological roles of **3,4-dioxopentanal**, including its involvement in signaling pathways or metabolic processes.

## Future Directions: An Experimental Workflow

To bridge this knowledge gap, a systematic experimental investigation of **3,4-dioxopentanal** is required. A proposed workflow for such a study is outlined below.

## Proposed Experimental Workflow for 3,4-Dioxopentanal



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## References

- 1. 3,4-Dioxopentanal | C<sub>5</sub>H<sub>6</sub>O<sub>3</sub> | CID 45085070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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